Ghrelin (rat)

Vue d'ensemble

Description

Ghrelin is an octanoylated peptide, crucial for energy homeostasis, growth hormone release, and a myriad of metabolic functions. Though primarily produced in the gastric oxyntic mucosa, there's evidence suggesting potential synthesis in the central nervous system, which remains debated (Cabral et al., 2017).

Synthesis Analysis

The synthesis of ghrelin involves octanoylation, a post-translational modification crucial for its activity. This process is essential for ghrelin's ability to bind to its receptor, GHSR-1a, and exert its physiological effects, including growth hormone secretion and appetite stimulation. The precise mechanisms and sites of ghrelin synthesis, including potential central production, remain areas of active investigation and debate (Cabral et al., 2017).

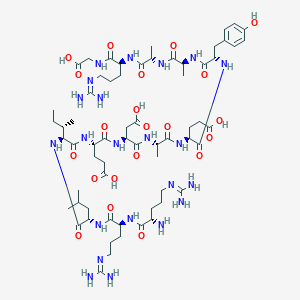

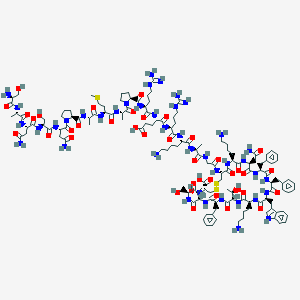

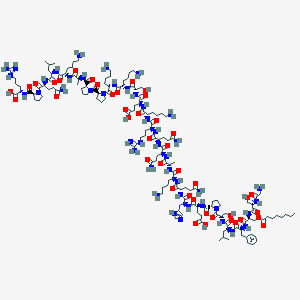

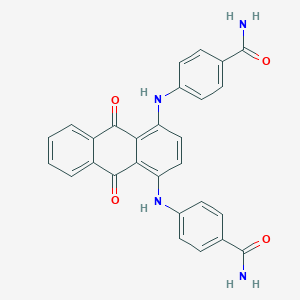

Molecular Structure Analysis

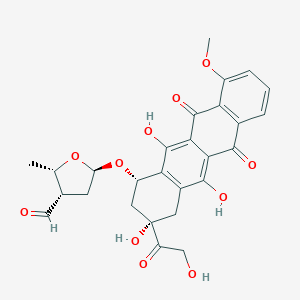

Ghrelin's structure is unique due to the octanoyl group attached to the serine residue, a modification critical for its biological activity. This structure interacts with the GHSR-1a receptor, triggering a cascade of physiological effects. The diversity in ghrelin's molecular forms, including acylated and des-acyl ghrelin, contributes to its multifunctional role in regulating energy balance and metabolic processes (Korbonits et al., 2004).

Chemical Reactions and Properties

Ghrelin undergoes specific chemical modifications that are pivotal for its action. The octanoylation of ghrelin is not only critical for its binding to the GHSR-1a but also for its ability to cross the blood-brain barrier, suggesting a significant role in central as well as peripheral actions. These chemical properties underline ghrelin's involvement in a wide range of physiological functions, from growth hormone release to energy homeostasis (Korbonits et al., 2004).

Physical Properties Analysis

The physical properties of ghrelin, including its stability and solubility, are influenced by its acylation status. Acyl ghrelin is less stable but more biologically active than its des-acyl counterpart, affecting its interaction with receptors and physiological roles. Understanding these properties is crucial for developing ghrelin-based therapeutic strategies (Korbonits et al., 2004).

Chemical Properties Analysis

Ghrelin's chemical properties, particularly its octanoylation, are essential for its biological activity and interaction with the GHSR-1a receptor. This interaction is central to ghrelin's role in stimulating growth hormone release, regulating appetite, and influencing energy metabolism. The complexity of ghrelin's chemical properties highlights its significance in metabolic regulation and potential therapeutic applications (Korbonits et al., 2004).

Applications De Recherche Scientifique

-

Neurohumoral Regulation

- Ghrelin, an endogenous brain–gut peptide, plays a significant role in neurohumoral regulation .

- Ghrelin is secreted mainly from the stomach in humans and rodents, and it can activate the growth hormone secretagogue receptor (GHSR) .

- Its role in metabolic homeostasis, inflammation, cardiovascular regulation, anxiety and depression, and advanced cancer cachexia has attracted increasing attention .

- The artificially encoded ghrelin mRNA was hybridized with the mRNA transcribed by gastric fundus cells, confirming that ghrelin is secreted richly in the oxyntic cells of the gastric fundus .

-

Obesity and Metabolic Disorders

-

Gastrointestinal Inflammation

-

Cardiovascular Disease

-

Stress Regulation

-

Cachexia Treatment

-

Veterinary Medicine

- Ghrelin receptor agonist capromorelin has been used in veterinary medicine .

- Capromorelin [Entyce™ (Aratana Therapeutics, Leawood, KS, USA)] is the only FDA (Food and Drug Administration) approved drug used for stimulating appetite in dogs .

- In 2020, USFDA approved Capromorelin [Elura™ (Elanco US Inc.)] for the management of weight loss in chronic kidney disease of cats .

-

Celiac Disease

-

Passive Avoidance Learning (PAV) and Spatial Learning

-

Epileptiform Activity

-

Vagus System Activation

-

Growth Hormone Regulation

- Ghrelin is a peptide hormone released from the cells in the stomach, which stimulates appetite and food intake in mammals, regulates gut motility, gastric acid secretion, taste sensation, circadian rhythm, learning and memory, oxidative stress, autophagy, glucose metabolism etc .

- When the release of the endogenous ligand GHSR-1a, i.e., ghrelin is malfunctioned or stopped, external substitutes are administrated to induce the stimulation of growth hormone and appetite .

-

Chronic Fatigue Syndromes

-

Celiac Disease

-

Passive Avoidance Learning (PAV) and Spatial Learning

-

Epileptiform Activity

-

Vagus System Activation

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAOOKCCUBGSMI-MXAPAKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H245N45O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ghrelin (rat) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)